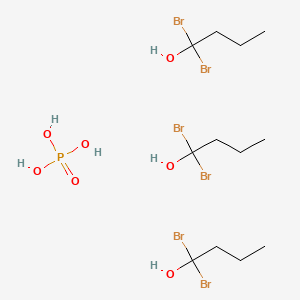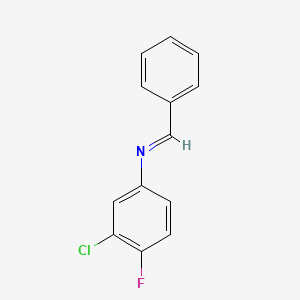
Tetradeca-3,13-dienoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradeca-3,13-dienoic acid is a polyunsaturated fatty acid with the molecular formula C14H24O2. It is characterized by the presence of two double bonds located at the 3rd and 13th positions of the tetradecanoic acid chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tetradeca-3,13-dienoic acid typically involves the use of cross-cyclomagnesiation reactions. One common method includes the reaction of 1,2-dienes with ethylmagnesium bromide (EtMgBr) in the presence of a titanium catalyst (Cp2TiCl2). This reaction yields the desired dienoic acid with high efficiency .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the purification process often includes distillation and recrystallization to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions: Tetradeca-3,13-dienoic acid undergoes various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or peroxides.
Reduction: Hydrogenation of the double bonds can yield saturated tetradecanoic acid.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Epoxides, peroxides.
Reduction: Saturated tetradecanoic acid.
Substitution: Esters, amides.
Aplicaciones Científicas De Investigación
Tetradeca-3,13-dienoic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential anticancer and anti-inflammatory properties.
Industry: Utilized in the production of biodegradable plastics and as a component in specialty lubricants.
Mecanismo De Acción
The mechanism of action of tetradeca-3,13-dienoic acid involves its interaction with cellular membranes and enzymes. It can modulate the activity of enzymes involved in lipid metabolism and signal transduction pathways. The compound has been shown to inhibit human topoisomerase I, leading to DNA damage and apoptosis in cancer cells . Additionally, it can affect the cell cycle and induce oxidative stress, contributing to its anticancer effects .
Comparación Con Compuestos Similares
Tetradeca-3,13-dienoic acid can be compared with other similar polyunsaturated fatty acids, such as:
Tetradeca-5,8-dienoic acid: Similar structure but with double bonds at the 5th and 8th positions.
Hexadeca-3,6-dienoic acid: A longer chain fatty acid with double bonds at the 3rd and 6th positions.
Octadeca-9,12-dienoic acid (Linoleic acid): A common dietary fatty acid with double bonds at the 9th and 12th positions.
Uniqueness: this compound is unique due to its specific double bond positions, which confer distinct chemical and biological properties. Its ability to undergo selective chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .
Propiedades
Número CAS |
401812-62-2 |
|---|---|
Fórmula molecular |
C14H24O2 |
Peso molecular |
224.34 g/mol |
Nombre IUPAC |
tetradeca-3,13-dienoic acid |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2,11-12H,1,3-10,13H2,(H,15,16) |
Clave InChI |
VVRGJPKOLMOJGU-UHFFFAOYSA-N |
SMILES canónico |
C=CCCCCCCCCC=CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,2-Benzenediol, 4,4'-[methylenebis[sulfonyl-(1E)-2,1-ethenediyl]]bis-](/img/structure/B14256859.png)
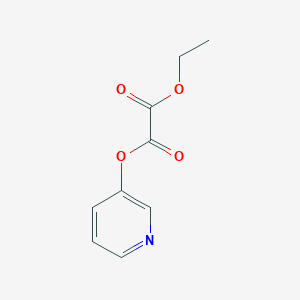
![Carbamic acid, [1-(4-nitrophenyl)-3-butenyl]-, phenylmethyl ester](/img/structure/B14256864.png)
![(3S)-3-[(4-fluorophenyl)methyl]piperidin-2-one](/img/structure/B14256866.png)
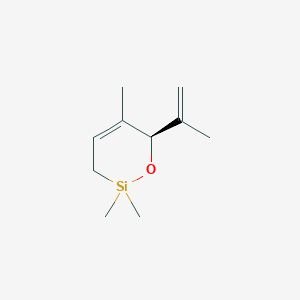
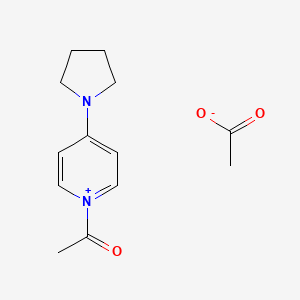


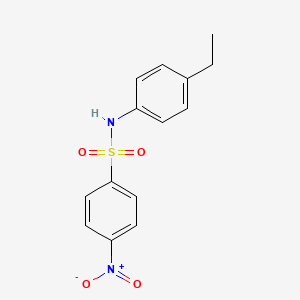


![8H-Thieno[2,3-b]pyrrolizin-8-one, 3-(4-ethoxyphenyl)-](/img/structure/B14256929.png)
